molecular formula C15H20N2O5S2 B4955216 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B4955216
M. Wt: 372.5 g/mol
InChI Key: REOSAJMKIHUDDO-UHFFFAOYSA-N
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Description

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a combination of pyrrolidine, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiophene ring, followed by the introduction of the sulfonyl group. The pyrrolidine and piperidine rings are then constructed and attached to the thiophene core through a series of coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Thiophene derivatives: Widely used in organic electronics and pharmaceuticals.

    Piperidine derivatives: Commonly found in many natural products and synthetic drugs.

Uniqueness

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c18-14(16-7-3-11(4-8-16)15(19)20)13-9-12(10-23-13)24(21,22)17-5-1-2-6-17/h9-11H,1-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOSAJMKIHUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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